3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid
Description
3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a chromenyl group, and a carboxylic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C25H24O11 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H24O11/c1-11(26)21(35-25-20(30)18(28)19(29)22(36-25)23(31)32)15(12-7-3-2-4-8-12)16-17(27)13-9-5-6-10-14(13)34-24(16)33/h2-10,15,18-22,25,27-30H,1H3,(H,31,32) |
InChI Key |
LKOWDOUAWJKYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the chromenyl group and the subsequent attachment of the phenylbutan-2-yl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the chromenyl group can interact with various enzymes and receptors. These interactions can modulate the activity of these targets and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trihydroxy-6-{[1-(4-methoxyphenyl)-4-methylpentan-3-yl]oxy}oxane-2-carboxylic acid
- Benzoic acid, 3,4,5-trihydroxy-
Uniqueness
3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid is unique due to its combination of hydroxyl groups, chromenyl group, and carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
